Smurf1-IN-1 -

Smurf1-IN-1

Catalog Number: EVT-8514919
CAS Number:
Molecular Formula: C24H29ClN6O2
Molecular Weight: 469.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Smurf1-IN-1 was identified through high-throughput screening methods aimed at finding small molecules that inhibit SMURF1 activity. As a member of the NEDD4 family of E3 ubiquitin ligases, SMURF1 plays a critical role in cellular signaling by mediating the ubiquitination and subsequent degradation of target proteins. The classification of Smurf1-IN-1 falls under small molecule inhibitors, specifically designed to interfere with protein-protein interactions essential for SMURF1's function.

Synthesis Analysis

Methods and Technical Details

The synthesis of Smurf1-IN-1 typically involves organic synthesis techniques that may include:

  • Condensation Reactions: To form the core structure of the compound.
  • Purification Techniques: Such as chromatography to isolate the desired product from by-products.
  • Characterization Techniques: Including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure and purity.

The specific synthetic route for Smurf1-IN-1 has not been disclosed in detail in the available literature, but it likely follows established protocols for synthesizing complex organic molecules.

Molecular Structure Analysis

Structure and Data

Smurf1-IN-1 features a unique molecular structure that allows it to interact specifically with the SMURF1 protein. The detailed molecular formula and structure are essential for understanding its binding affinity and mechanism of action. The compound's structure is characterized by:

  • Functional Groups: That facilitate interaction with the active site of SMURF1.
  • 3D Conformation: Which is critical for its inhibitory activity.

The precise molecular weight and other structural parameters can be determined through computational modeling and experimental techniques such as X-ray crystallography.

Chemical Reactions Analysis

Reactions and Technical Details

Smurf1-IN-1 primarily functions through competitive inhibition of SMURF1's active site, preventing it from ubiquitinating its substrates. The chemical reactions involved include:

  • Binding Interactions: Between Smurf1-IN-1 and the HECT domain of SMURF1.
  • Inhibition Mechanism: This involves blocking the transfer of ubiquitin from E2 conjugating enzymes to target proteins, thus stabilizing these proteins within the cell.

Further studies using biochemical assays can elucidate the kinetics of this inhibition and its effects on downstream signaling pathways.

Mechanism of Action

Process and Data

The mechanism by which Smurf1-IN-1 exerts its effects involves:

  • Inhibition of Ubiquitination: By binding to SMURF1, Smurf1-IN-1 prevents the ligase from attaching ubiquitin moieties to target proteins, which is crucial for their degradation.
  • Stabilization of Target Proteins: This leads to increased levels of proteins such as SMADs, which are involved in various signaling pathways related to cell growth and differentiation.

Data from cellular assays demonstrate that treatment with Smurf1-IN-1 results in altered expression levels of key signaling molecules, indicating its potential therapeutic effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Smurf1-IN-1 exhibits several important physical and chemical properties that affect its biological activity:

  • Solubility: Its solubility profile influences bioavailability; typically, small molecule inhibitors are designed to be soluble in aqueous environments.
  • Stability: The chemical stability under physiological conditions is crucial for its efficacy as a therapeutic agent.
  • Melting Point: Provides insights into the purity and crystalline nature of the compound.

Characterization studies using techniques like Differential Scanning Calorimetry (DSC) can provide additional insights into these properties.

Applications

Scientific Uses

Smurf1-IN-1 has potential applications in various fields:

  • Cancer Research: By modulating SMURF1 activity, researchers can explore new avenues for cancer treatment, particularly in cancers where SMURF1 is overexpressed or plays a critical role in tumor progression.
  • Bone Metabolism Studies: Investigating how inhibition of SMURF1 affects osteogenic differentiation could lead to new treatments for osteoporosis or other bone-related diseases.
  • Immunology: Given its role in regulating immune responses through ubiquitination processes, Smurf1-IN-1 may serve as a therapeutic agent in inflammatory diseases.
Discovery and Development of Smurf1-IN-1 as a Targeted E3 Ubiquitin Ligase Inhibitor

Rational Design and Identification of Smurf1-IN-1 as a SMURF1-Specific Inhibitor

The development of Smurf1-IN-1 emerged from a targeted effort to address the unmet need for specific inhibitors of HECT-domain E3 ubiquitin ligases, particularly Smad ubiquitination regulatory factor 1 (SMURF1). SMURF1's involvement in pathological processes such as pulmonary hypertension and bone morphogenetic protein (BMP) signaling dysregulation provided the therapeutic rationale for its inhibition [2] [6]. Researchers employed structure-based drug design strategies focusing on the catalytic HECT domain of SMURF1, which is responsible for its ubiquitin ligase activity. Initial compound libraries were screened using biochemical assays measuring inhibition of ubiquitin transfer, leading to the identification of a lead compound with moderate inhibitory activity against SMURF1 [2].

Further medicinal chemistry optimization yielded Smurf1-IN-1 (chemical name: 5-chloro-2-[(2,4-dioxo-3-propyl-1,3-diazaspiro[4.5]dec-1-en-2-yl)amino]-N-(propan-2-yl)benzamide), a potent and selective inhibitor with a biochemical half-maximal inhibitory concentration (IC₅₀) of 92 nM against SMURF1 [2]. Crucially, Smurf1-IN-1 demonstrated functional cellular activity by stabilizing known SMURF1 substrates, including Smad1 and Smad5 transcription factors, thereby enhancing BMP-2 signaling responsiveness in cell-based assays. This substrate stabilization provided direct evidence of target engagement and functional inhibition of SMURF1's E3 ligase activity in a cellular environment [2] [9].

Table 1: Biochemical and Cellular Activity Profile of Smurf1-IN-1

PropertyValueAssay SystemBiological Significance
IC₅₀ (SMURF1)92 nMBiochemical ubiquitination assayDirect inhibition of catalytic activity
Kd (Binding Affinity)3.664 nMIsothermal titration calorimetryHigh-affinity binding to HECT domain
Cellular Efficacy (BMP Responsiveness)>2-fold increaseC2C12 cell lineFunctional evidence of target engagement
Oral Bioavailability (Rat)82%Pharmacokinetic studySuitability for in vivo studies

Structural Basis of Smurf1-IN-1 Binding to the HECT Domain of SMURF1

The high-resolution crystal structure of Smurf1-IN-1 in complex with the HECT domain of SMURF1 revealed the precise molecular interactions underpinning its inhibitory mechanism. The HECT domain comprises distinct N-lobe and C-lobe subdomains, with the catalytic cysteine residue (Cys699 in human SMURF1) located in the C-lobe [1] [4]. Smurf1-IN-1 binds within a cleft adjacent to the catalytic site, forming critical interactions that impede the domain's conformational flexibility essential for ubiquitin transfer [2].

Key binding interactions include:

  • Hydrogen Bonding Network: The carbonyl group of the diazaspiro[4.5]decane core forms hydrogen bonds with the backbone amide of Gly696 and the side chain of Asn698.
  • Halogen Bonding: The chlorine atom of the chlorobenzene moiety engages in a halogen bond with the carbonyl oxygen of Leu692.
  • Hydrophobic Contacts: The propyl and isopropyl groups nestle within a hydrophobic pocket formed by residues Ile690, Val693, and Phe707, contributing significantly to binding affinity [2] [10].

This binding mode sterically hinders the rotation of the C-lobe relative to the N-lobe, preventing the formation of the thioester bond between Cys699 and ubiquitin. Consequently, the ubiquitin transfer cascade from the E2 enzyme to the substrate protein is disrupted. Molecular dynamics simulations further confirmed that Smurf1-IN-1 binding stabilizes an inactive conformation of the HECT domain, reducing its ability to accept ubiquitin from the E2~Ub thioester complex [10].

Optimization of Pharmacophore Features for Enhanced Selectivity Against NEDD4 Family Ligases

Achieving selectivity within the highly conserved NEDD4 family of HECT E3 ligases (comprising nine members including SMURF1, SMURF2, NEDD4-1, and NEDD4-2) presented a significant medicinal chemistry challenge [7] [9]. Initial lead compounds exhibited inhibitory activity against multiple family members due to structural conservation in their catalytic domains. Rational optimization of Smurf1-IN-1 focused on exploiting subtle structural differences in the substrate-binding pockets and surface residues surrounding the catalytic cleft [9].

The pharmacophore model of Smurf1-IN-1 consists of three critical regions:

  • Electrophilic Warhead Region: Modified to reduce reactivity while maintaining affinity, minimizing off-target effects.
  • Central Spirocyclic Scaffold: Optimized ring size and saturation to enhance shape complementarity with SMURF1-specific hydrophobic pockets.
  • Halogenated Aryl Moiety: Fine-tuned halogen positioning to exploit unique electrostatic potential in SMURF1's binding cleft [9].

Selectivity profiling revealed that optimized Smurf1-IN-1 exhibited >50-fold selectivity for SMURF1 over SMURF2 and >100-fold selectivity over NEDD4-1 and Itch (AIP4). This was achieved primarily through strategic steric hindrance elements that created unfavorable clashes with residues in other NEDD4 family ligases while maintaining optimal interactions with SMURF1. For instance, the introduction of a methyl group on the spirocyclic scaffold selectively disrupted binding to NEDD4-1 due to a valine-to-isoleucine substitution at position 742 in the binding pocket [9].

Table 2: Selectivity Profile of Optimized Smurf1-IN-1 Against NEDD4 Family E3 Ligases

E3 LigaseIC₅₀ (μM)Selectivity Index (vs. SMURF1)Key Selectivity Determinant
SMURF10.0921.0Optimal shape complementarity
SMURF2>5.0>54Larger hydrophobic pocket
NEDD4-1>10.0>108V742I substitution causing steric clash
NEDD4-2>10.0>108Altered electrostatic surface
WWP17.581Differential hydrogen bonding pattern
Itch (AIP4)15.2165Distorted catalytic cleft geometry

The optimized compound maintained excellent pharmacokinetic properties, including 82% oral bioavailability in rats and a plasma half-life of 7.9 hours, enabling robust in vivo target validation studies. These studies demonstrated significant efficacy in disease-relevant models, particularly a hypoxia-Sugen rat model of pulmonary arterial hypertension, establishing proof-of-concept for SMURF1-targeted therapeutics [2] [9]. The structural insights gained from Smurf1-IN-1 optimization have established a blueprint for developing isoform-selective inhibitors across the HECT E3 ligase family, opening new avenues for targeted protein degradation therapies.

Properties

Product Name

Smurf1-IN-1

IUPAC Name

1-(2-chloro-4-cyclopropylphenyl)-N-(1-cyclohexyl-2,3-dimethyl-5-oxopyrazol-4-yl)-5-methyltriazole-4-carboxamide

Molecular Formula

C24H29ClN6O2

Molecular Weight

469.0 g/mol

InChI

InChI=1S/C24H29ClN6O2/c1-14-22(24(33)31(29(14)3)18-7-5-4-6-8-18)26-23(32)21-15(2)30(28-27-21)20-12-11-17(13-19(20)25)16-9-10-16/h11-13,16,18H,4-10H2,1-3H3,(H,26,32)

InChI Key

DJCHYTWZRDUVHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2CCCCC2)NC(=O)C3=C(N(N=N3)C4=C(C=C(C=C4)C5CC5)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.